2,2-Dimethylpropane-1-sulfonamide

Vue d'ensemble

Description

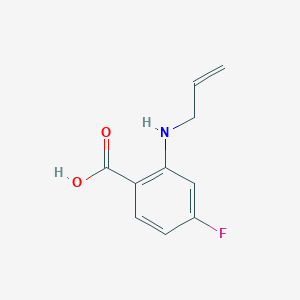

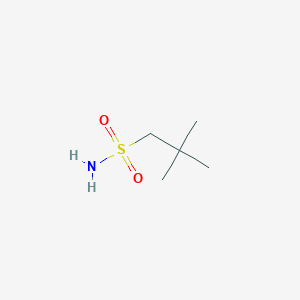

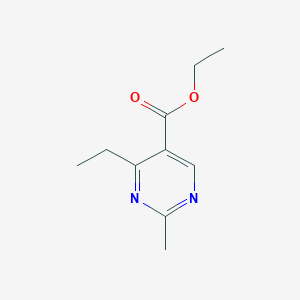

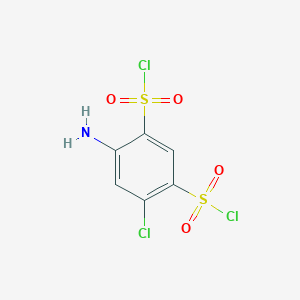

2,2-Dimethylpropane-1-sulfonamide is a chemical compound with the molecular formula C5H13NO2S . It is used in the preparation of macrocyclic peptides as hepatitis C virus inhibitors.

Synthesis Analysis

Sulfonamides, including 2,2-Dimethylpropane-1-sulfonamide, are typically synthesized from sulfonyl chlorides . Various methods exist for the synthesis of sulfonyl chlorides, including the oxidation and chlorination of thiols, or the diazotization of anilines followed by treatment with sulfur dioxide .Molecular Structure Analysis

The molecular structure of 2,2-Dimethylpropane-1-sulfonamide consists of a sulfonamide functional group attached to a 2,2-dimethylpropane moiety .Chemical Reactions Analysis

Sulfonamides, such as 2,2-Dimethylpropane-1-sulfonamide, act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibition prevents the multiplication of bacteria, making sulfonamides effective antibacterial agents .Applications De Recherche Scientifique

Synthetic Approaches and Applications of Sulfonimidates

Specific Scientific Field

Organic & Biomolecular Chemistry

Summary of the Application

Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Methods of Application or Experimental Procedures

The synthesis of sulfonimidates focuses on their creation from sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Results or Outcomes

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They have also been used in the synthesis of poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Sulfonamides as a Synthetic Tool

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

The sulfonamide group is a well-known tool in medicinal chemistry. Since the introduction of the so-called ‘sulfa-drugs’ such as sulfanilamide and Prontosil, sulfonamide-containing compounds have found widespread use in the pharmaceutical industry . The sulfonamide motif has been used extensively in medicinal chemistry, replacing carboxylic acid and amide groups .

Methods of Application or Experimental Procedures

The properties of the sulfonamide motif, particularly aryl and heteroaryl sulfonamides, of being resistant to hydrolysis while being transition-state mimetics of the peptide bond, have endeared them to the medicinal chemist over the years .

Results or Outcomes

Some more recent examples include the blockbuster drugs Viagra and Celebrex . An examination of the literature over the last fifty years reveals a fascinating reactivity profile for a group, which has possibly been under exploited by the synthetic chemist .

Sulfonamides in Bacterial Cells

Specific Scientific Field

Applied Microbiology and Biotechnology

Summary of the Application

Sulfonamides, including “2,2-Dimethylpropane-1-sulfonamide”, have been in contact with bacteria for almost 90 years . This review aims at giving an overview of the effect of sulfonamides on bacterial cells .

Methods of Application or Experimental Procedures

The strategies used by bacteria to cope with these bacteriostatic agents include mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

Results or Outcomes

The sulfonamide group is a tool well known to the medicinal chemist. Since the introduction in the 1930s of the so-called ‘sulfa-drugs’ such as sulfanilamide and Prontosil, sulfonamide-containing compounds have found wide-spread use in the pharmaceutical industry and the motif still considered valuable and safe for drug development .

Propriétés

IUPAC Name |

2,2-dimethylpropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXWDAAONGOPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylpropane-1-sulfonamide | |

CAS RN |

206066-14-0 | |

| Record name | 2,2-dimethylpropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)

![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)

![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)